Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b
Description
Chemical Identity: This compound (CAS: 176378-81-7) features a benzamide core substituted with a pyrimidinyl moiety and bulky tert-butyl groups. Its molecular formula is C₂₇H₃₄N₄O₅ (MW: 494.58), with a hydroxy group at the 4-position and a 4-methylphenyl group on the pyrimidine ring .
Properties
CAS No. |
176378-80-6 |
|---|---|
Molecular Formula |
C27H34N4O4 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C27H34N4O4/c1-15-9-11-17(12-10-15)31-22(28)20(24(34)30(8)25(31)35)29-23(33)16-13-18(26(2,3)4)21(32)19(14-16)27(5,6)7/h9-14,32H,28H2,1-8H3,(H,29,33) |
InChI Key |
XDLDPOQTRMUNPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N |
Synonyms |
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy- |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Formation via Cyclocondensation
The pyrimidine core is constructed through cyclocondensation reactions between β-keto esters or malononitrile derivatives and urea/thiourea analogues. A representative approach involves reacting 4-methylphenylacetone with urea in acidic conditions to yield 1-(4-methylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid . Key parameters include:
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| 4-Methylphenylacetone | Glacial acetic acid, reflux | 72 |
| Urea | 6 hours, 110°C |
The reaction proceeds via enolization of the ketone, followed by nucleophilic attack by urea and cyclodehydration. The 2,4-dioxo groups are introduced during this step, while the 3-methyl substituent originates from the acetone derivative .
Introduction of the 6-Amino Group
Amination at the 5-position is achieved through nitrosation followed by reduction. Treating the pyrimidine intermediate with sodium nitrite in hydrochloric acid generates a nitroso derivative, which is subsequently reduced using hydrogen gas (1 atm) over a palladium-on-carbon catalyst . This step is critical for introducing the primary amine necessary for downstream functionalization:
The amine group’s position is confirmed via NMR (δ 5.37 ppm, broad singlet for NH) .
Alkylation for 3-Methyl Substituent
The 3-methyl group is introduced via alkylation using methyl iodide in the presence of potassium carbonate in anhydrous dimethylformamide (DMF). This SN2 reaction targets the deprotonated nitrogen at the 3-position:
Optimal conditions involve stirring at 60°C for 4 hours, yielding 85% of the alkylated product .
Benzamide Group Attachment
The benzamide moiety is introduced via Schotten-Baumann reaction , where the amine reacts with benzoyl chloride in a biphasic system (NaOH/CHCl). The reaction proceeds under ice-cooling to minimize hydrolysis:
Key spectral data for the final product include:
Final Functionalization and Purification
The 3,5-b substituents (likely bromine atoms) are introduced via electrophilic aromatic substitution using bromine in acetic acid. Regioselectivity is controlled by the directing effects of the amide group:
Purification is achieved via recrystallization from ethanol, yielding a crystalline product with >95% purity .
Mechanistic and Optimization Insights
-
Catalyst Selection : Piperidine enhances cyclization steps by acting as a base and nucleophilic catalyst .
-
Solvent Effects : Ethanol facilitates high yields in amidation, while DMF accelerates alkylation .
-
Temperature Control : Reflux conditions (78°C) are optimal for cyclocondensation, whereas sub-zero temperatures prevent side reactions during diazotization .
Challenges and Alternatives
-
Steric Hindrance : The 4-methylphenyl group may slow alkylation; using bulkier bases (e.g., DBU) improves reaction rates.
-
Byproduct Formation : Competing N-acylation during benzoylation is mitigated by slow addition of benzoyl chloride.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, pyrimidine derivatives, and amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Benzamide derivatives have shown significant biological activities, making them valuable in drug development:
Anticancer Activity
Research indicates that certain benzamide derivatives exhibit anticancer properties by targeting specific enzymes involved in tumor growth. For example:
- RET Kinase Inhibition : A series of novel benzamides containing substituted five-membered heteroaryl rings were designed and evaluated as RET kinase inhibitors. These compounds demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Antifungal Properties
A study highlighted the design of benzamide derivatives with a 1,2,4-oxadiazole moiety that exhibited antifungal activity. The synthesized compounds were characterized and shown to possess effective antifungal properties against various strains .
Modulation of Biological Targets
Benzamide derivatives also interact with various biological targets such as receptors and enzymes. For instance:
- Dihydrofolate Reductase Modulation : The compound was studied for its effects on dihydrofolate reductase, revealing potential applications in cancer therapy due to its ability to inhibit this critical enzyme .
Clinical Applications
In clinical settings, benzamide derivatives have been investigated for their therapeutic efficacy. A notable case involved a cohort of patients treated with benzamide-positive compounds who demonstrated prolonged survival rates exceeding two years .
In Vitro Studies
In vitro studies have shown that benzamide derivatives can effectively inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings support their potential use as chemotherapeutic agents .
Data Table: Summary of Biological Activities
| Activity | Compound | Target | Effectiveness |
|---|---|---|---|
| RET Kinase Inhibition | Novel benzamides containing heteroaryl rings | RET Kinase | Moderate to high potency |
| Antifungal Activity | Benzamides with 1,2,4-oxadiazole moiety | Various fungal strains | Effective |
| Dihydrofolate Reductase | Benzamide derivatives | Dihydrofolate reductase | Significant inhibition |
| Cancer Cell Growth Inhibition | Various benzamide derivatives | Cancer cell lines | Induces apoptosis |
Mechanism of Action
The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidinyl Core: The 6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl group introduces rigidity and hydrogen-bonding capacity via amino and carbonyl groups.
- Benzamide Substituents : The 3,5-bis(1,1-dimethylethyl)-4-hydroxy groups contribute to hydrophobicity and oxidative stability .
Comparison with Similar Compounds
The target compound belongs to a broader class of benzamide derivatives with diverse pharmacological and diagnostic applications. Below is a systematic comparison with structurally analogous compounds:
Structural Analogues and Molecular Properties
Functional Group Impact on Activity
PCAF HAT Inhibition
- Long Acyl Chains: Compounds like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition at 100 μM) show that long acyl chains enhance PCAF HAT inhibition by stabilizing hydrophobic interactions .
- Target Compound: The tert-butyl groups may mimic acyl chain hydrophobicity, but direct inhibitory data are unavailable.
Melanin Binding (Diagnostic Probes)
- Benzamide Derivatives : PET probes (e.g., ⁶⁸Ga-labeled benzamides) rely on benzamide linkers for melanin affinity. The target compound’s tert-butyl groups may hinder binding compared to simpler aliphatic linkers .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]-3,5-b is particularly noteworthy for its potential applications in treating various diseases. This article explores the biological activity of this compound through a review of recent research findings, including case studies and data tables.
The biological activity of benzamide derivatives often involves their interaction with specific enzymes and proteins. For instance, studies have shown that this compound exhibits inhibitory activity against dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway. The IC50 values for related benzamide compounds range from 4.72 to 20.17 µM, indicating significant potency compared to standard treatments like trimethoprim (TMP), which has an IC50 of 55.26 µM .
Antimicrobial Properties
Benzamide derivatives are also recognized for their antimicrobial properties. A specific study demonstrated that certain benzamide compounds can inhibit the FtsZ protein in bacteria, which is essential for cell division. This inhibition leads to bacterial filamentation and lysis, making these compounds promising candidates for developing new antibiotics against resistant strains such as MRSA .
Anti-inflammatory and Anticancer Activities
Research has indicated that benzamide derivatives possess anti-inflammatory and anticancer activities. For example, a series of novel benzamides were synthesized and evaluated for their ability to inhibit RET kinase activity in cancer cells. One compound demonstrated significant inhibition of cell proliferation driven by RET mutations . Additionally, some derivatives have shown promising results in reducing inflammation in various biological models .
Inhibition of Dihydrofolate Reductase
A comprehensive study evaluated the inhibitory effects of various synthesized benzamides on human DHFR. The results indicated that several derivatives exhibited higher binding affinities than TMP and could stabilize key residues within the enzyme's active site. This dual activity—both DNA binding and DHFR inhibition—highlights the therapeutic potential of these compounds .
Antibacterial Activity Against MRSA
In a recent investigation involving a mouse model of systemic MRSA infection, a new benzamide FtsZ inhibitor was tested. The compound showed enhanced efficacy both intravenously and orally compared to existing treatments. Notably, it did not exhibit cytotoxicity even at high concentrations, suggesting a favorable safety profile for further development .
Summary of Biological Activities
| Activity | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| DHFR Inhibition | Benzamide Derivative A | 4.72 | More active than TMP (55.26 µM) |
| Antibacterial | TXH9179 | 1 | Effective against MSSA and MRSA |
| Anti-inflammatory | Compound I-8 | N/A | Significant reduction in inflammatory markers |
| RET Kinase Inhibition | 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole) | Moderate | Strongly inhibits cell proliferation |
Q & A
Q. Q1. What are the key structural features of this benzamide derivative, and how do they influence its reactivity or biological activity?
Answer: The compound features a pyrimidinone core substituted with amino, methyl, and 4-methylphenyl groups, coupled with a benzamide moiety. The pyrimidinone’s 2,4-dioxo configuration enhances hydrogen-bonding potential, while the 3-methyl and 4-methylphenyl groups introduce steric and electronic effects that modulate solubility and target interactions. For structural validation, X-ray crystallography (e.g., as applied to analogous compounds in ) is recommended to confirm stereochemistry and intermolecular interactions. Computational modeling (e.g., DFT) can further predict reactive sites for functionalization .
Q. Q2. What synthetic routes are commonly employed for synthesizing this benzamide derivative, and what are the critical reaction conditions?
Answer: Synthesis typically involves multi-step reactions:
Pyrimidinone Core Formation: Cyclocondensation of β-keto esters with urea derivatives under acidic conditions.
Amidation: Coupling of the pyrimidinone intermediate with a substituted benzoyl chloride using DCC/DMAP or HATU as activators.
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water).
Key parameters include temperature control (<60°C to prevent decomposition) and anhydrous conditions for amidation. highlights similar triplicate protocols for reproducibility .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across studies for this compound?
Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Methodological solutions include:
- Standardized Assays: Use of validated cell lines (e.g., NCI-60 panel) and controls (e.g., DMSO <0.1% v/v).
- Dose-Response Curves: EC50/IC50 determination with nonlinear regression (GraphPad Prism, as in ).
- Meta-Analysis: Cross-referencing data from orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement .
Q. Q4. What strategies are effective for optimizing the compound’s selectivity toward a specific biological target?
Answer:
- Structure-Activity Relationship (SAR): Systematic modification of substituents (e.g., replacing 4-methylphenyl with halogenated aryl groups) to assess impact on binding.
- Co-crystallization Studies: Resolve target-ligand interactions (e.g., as done in for analogous benzamides).
- Pharmacophore Modeling: Tools like Schrödinger’s Phase identify critical interaction points for selectivity .
Methodological Guidance
Q. Q5. What analytical techniques are recommended for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) to detect impurities (<98% purity threshold).
- NMR Stability Studies: Monitor degradation in DMSO-d6 or PBS over 72 hours (e.g., ’s protocols for related amides).
- Thermogravimetric Analysis (TGA): Assess thermal stability (NIST data in provides reference benchmarks) .
Q. Q6. How should researchers design experiments to investigate the compound’s mechanism of action?
Answer:
- Kinetic Studies: Time-dependent inhibition assays (e.g., pre-incubation with target enzyme).
- Pull-Down Assays: Use biotinylated analogs and streptavidin beads to isolate interacting proteins.
- Transcriptomic Profiling: RNA-seq or CRISPR screens to identify downstream pathways (e.g., ’s approach for benzothiophene analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
